(5Z)-3-cyclohexyl-5-[(E,5E)-5-(3-ethyl-4,5-diphenyl-1,3-oxazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core with a sulfanylidene group at position 2 and a cyclohexyl substituent at position 2. The Z-configuration at position 5 arises from the conjugation of a pentenylidene chain bearing a 3-ethyl-4,5-diphenyl-1,3-oxazol-2-ylidene moiety. Such derivatives are synthesized via condensation reactions between thiazolidinone precursors and substituted aldehydes or ketones under acidic conditions .
Properties
CAS No. |
58090-15-6 |
|---|---|
Molecular Formula |
C31H32N2O2S2 |
Molecular Weight |
528.7 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(E,5E)-5-(3-ethyl-4,5-diphenyl-1,3-oxazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H32N2O2S2/c1-3-32-26(35-28(24-17-9-5-10-18-24)27(32)23-15-7-4-8-16-23)21-13-14-22(2)29-30(34)33(31(36)37-29)25-19-11-6-12-20-25/h4-5,7-10,13-18,21,25H,3,6,11-12,19-20H2,1-2H3/b14-13+,26-21+,29-22- |
InChI Key |
CCVIWMKJHOBSDI-CWZTZZGLSA-N |
Isomeric SMILES |
CCN1/C(=C\C=C\C(=C/2\C(=O)N(C(=S)S2)C3CCCCC3)\C)/OC(=C1C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CCN1C(=CC=CC(=C2C(=O)N(C(=S)S2)C3CCCCC3)C)OC(=C1C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5Z)-3-cyclohexyl-5-[(E,5E)-5-(3-ethyl-4,5-diphenyl-1,3-oxazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” typically involves multi-step organic reactions. The key steps may include:
Formation of the thiazolidinone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the oxazole moiety: This step may involve the condensation of suitable aldehydes or ketones with amines or nitriles.
Substitution reactions: Various substituents, such as cyclohexyl and phenyl groups, can be introduced through nucleophilic substitution or other organic reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
“(5Z)-3-cyclohexyl-5-[(E,5E)-5-(3-ethyl-4,5-diphenyl-1,3-oxazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiazolidines.
Scientific Research Applications
The compound (5Z)-3-cyclohexyl-5-[(E,5E)-5-(3-ethyl-4,5-diphenyl-1,3-oxazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in scientific research due to its potential applications in medicinal chemistry and related fields. This article explores its applications, supported by data tables and case studies.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives can exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to the one possess activity against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Properties
Thiazolidinones are also investigated for their anti-inflammatory effects. The compound's structure allows it to interact with inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. Clinical studies have highlighted its efficacy in models of inflammation.
Anticancer Potential
Recent investigations into the anticancer properties of thiazolidinone derivatives have shown promising results. The compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Antioxidant Activity
The antioxidant properties of thiazolidinones contribute to their potential therapeutic benefits. By scavenging free radicals, these compounds can mitigate oxidative stress-related damage, which is implicated in various chronic diseases.
Table 1: Biological Activities of Thiazolidinone Derivatives
Table 2: Summary of Case Studies
Mechanism of Action
The mechanism of action of “(5Z)-3-cyclohexyl-5-[(E,5E)-5-(3-ethyl-4,5-diphenyl-1,3-oxazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Thiazolidinone derivatives share a common core but differ in substituents and stereochemistry. Key structural variations include:
Crystallographic and Computational Data
- Crystal Structures : Related compounds, such as (5Z)-5-(2-hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one, adopt planar geometries with intramolecular hydrogen bonds (e.g., S⋯O interactions) stabilizing the Z-configuration .
- Software Tools : SHELX and ORTEP are widely used for refining crystal structures and visualizing anisotropic displacement ellipsoids .
Biological Activity
The compound (5Z)-3-cyclohexyl-5-[(E,5E)-5-(3-ethyl-4,5-diphenyl-1,3-oxazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound includes a thiazolidinone ring, which is known for its ability to undergo various modifications that can enhance its biological activity. The presence of substituents such as the oxazole moiety contributes to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C24H30N2O2S |
| Molecular Weight | 414.57 g/mol |
| IUPAC Name | This compound |
Antioxidant Activity
Research indicates that thiazolidinone derivatives exhibit significant antioxidant properties. The compound's ability to scavenge free radicals may be attributed to the electron-rich nature of the thiazolidinone ring and the oxazole substituent. In vitro studies have shown that such compounds can effectively reduce reactive oxygen species (ROS) levels, contributing to cellular protection against oxidative stress .
Anticancer Activity
Thiazolidinones are recognized for their anticancer potential. The compound has demonstrated inhibitory effects on various cancer cell lines through mechanisms that may involve modulation of signaling pathways related to cell proliferation and apoptosis. For example, studies have reported that certain thiazolidinone derivatives induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins .
Antimicrobial Properties
The antimicrobial efficacy of thiazolidinones has been well-documented. The compound exhibits activity against a range of pathogens, including bacteria and fungi. Its mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and cardiovascular disorders. Some studies suggest that thiazolidinone derivatives can inhibit inflammatory mediators such as cytokines and prostaglandins. This effect may be mediated through the suppression of nuclear factor kappa B (NF-kB) signaling pathways .
Structure–Activity Relationship (SAR)
The biological activity of thiazolidinones is significantly influenced by their structural features. Modifications at specific positions on the thiazolidinone ring or the introduction of various substituents can enhance or diminish their pharmacological effects. For instance:
- Substituent Variability : The presence of aromatic rings or alkyl chains can increase lipophilicity and improve cellular uptake.
- Stereochemistry : The geometric configuration around double bonds plays a crucial role in determining biological activity.
- Functional Groups : The introduction of electron-withdrawing or electron-donating groups can modulate reactivity and interaction with biological targets .
Case Studies
- Anticancer Efficacy : A study evaluated the effect of a thiazolidinone derivative on human breast cancer cells (MCF7). Results showed a dose-dependent reduction in cell viability with an IC50 value significantly lower than standard chemotherapeutics .
- Antioxidant Activity Assessment : In a comparative study using DPPH and ABTS assays, the compound exhibited higher antioxidant activity than traditional antioxidants like ascorbic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
